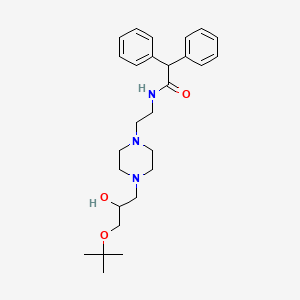
(E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-cyanoacrylate is a liquid that you’ve probably used around the house. Because of its conjugated unsaturated groups, it polymerizes easily . It is prepared by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer .
Synthesis Analysis
The chemical linkages typically used in peptide oligonucleotide conjugates (POCs) have limitations in terms of stability and/or ease of synthesis. An efficient method for POC synthesis using a diselenide-selenoester ligation (DSL)-deselenization strategy that rapidly generates a stable amide linkage between the two biomolecules has been reported .Molecular Structure Analysis
The molecular structure is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
Ethyl 2-cyanoacrylate and its cousins polymerize instantly in water. The small amount of moisture in air is enough to initiate polymerization . The polymer forms within a matter of minutes, creating a bond that is often stronger than the materials it joins .Physical And Chemical Properties Analysis
Ethyl 2-cyanoacrylate is a liquid that polymerizes easily due to its conjugated unsaturated groups . It is prepared by condensing ethyl 2-cyanoacetate with formaldehyde, followed by thermal decomposition of the resulting polymer .科学的研究の応用
Electrophilic Cyanation
N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a compound related to (E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide, has been utilized as an electrophilic cyanation reagent. This reagent facilitates the synthesis of benzonitriles from (hetero)aryl bromides through the formation of Grignard reagents. The process has been applied to electronically diverse and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, yielding good to excellent results. This methodology paves the way for the efficient synthesis of pharmaceutical intermediates and showcases chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).
Synthesis of E-arylethenesulfonamides
A novel synthesis route for E-arylethenesulfonamides has been developed, starting from 1-hydroxy-1-arylalkanes. This process leverages the unusual reactivity of 1-phenyl-1-ethanesulfonic acid with thionyl chloride. Given the straightforward, one-pot procedure and the easy availability of starting materials, this method offers an attractive approach for preparing compounds widely used in chemical and pharmaceutical fields (Aramini et al., 2003).
Antimicrobial Activity
Ethenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. This research contributes to the exploration of new therapeutic agents with potential applications in treating microbial infections (Sarvaiya, Gulati, & Patel, 2019).
Rhodium-Catalyzed Cyanation
The rhodium-catalyzed cyanation of chelation-assisted C-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanating agent represents a significant advancement. This methodology facilitates the synthesis of diverse substituted acrylonitriles, highlighting the versatility of sulfonamide derivatives in facilitating novel organic transformations (Chaitanya & Anbarasan, 2015).
作用機序
Safety and Hazards
Ethyl 2-cyanoacrylate is classified as a combustible liquid (Hazard class: Flammable liquids, category 4, H227). It may cause skin irritation (Hazard class: Skin corrosion/irritation, category 2, H315), serious eye irritation (Hazard class: Serious eye damage/eye irritation, category 2A, H319), and respiratory irritation (Hazard class: Specific target organ toxicity, single exposure, respiratory tract irritation, category 3, H335) .
将来の方向性
The increased stability of boronic esters rises new challenges, considering the removal of the boron moiety at the end of a sequence if required . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
特性
IUPAC Name |
(E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-15(11-6-10-14)18(16,17)12-9-13-7-4-3-5-8-13/h3-5,7-9,12H,2,6,11H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXBJSQVSAHGEA-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)S(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCC#N)S(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide](/img/structure/B2931793.png)
![N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2931794.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2931795.png)

![1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanone](/img/structure/B2931797.png)
![6-(azepan-1-yl)-N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2931798.png)
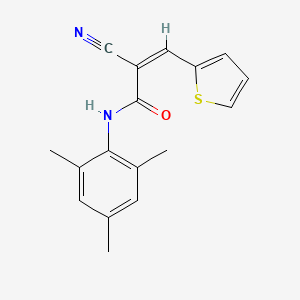
![2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2931803.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2931804.png)
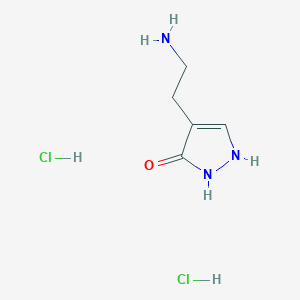
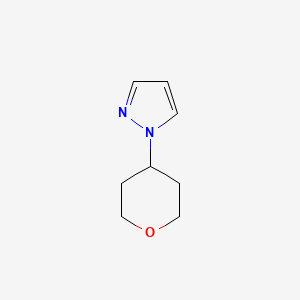
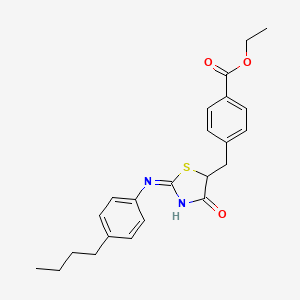
![4-[(2,6-Dichlorophenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2931810.png)
